

Off-Target Effects of Lansoprazole in Cellular Models: An In-depth Technical Guide

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Compound of Interest					
Compound Name:	Lansoprazole				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), is primarily known for its potent inhibition of the gastric H+/K+ ATPase, which is crucial for acid secretion in the stomach. However, a growing body of evidence reveals that lansoprazole exerts a range of "off-target" effects in various cellular models, independent of its action on the gastric proton pump. These effects, observed in both cancer and non-cancer cell lines, involve the modulation of key signaling pathways, induction of cell cycle arrest and apoptosis, and interference with fundamental cellular processes such as autophagy and lysosomal function. This technical guide provides a comprehensive overview of the known off-target effects of lansoprazole in cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development endeavors.

Quantitative Data Summary

The following tables summarize the quantitative data on the off-target effects of **lansoprazole** across various cellular models.

Table 1: IC50 Values of Lansoprazole in Various Cancer Cell Lines



Cell Line	Cancer Type	IC50 Value (μM)	Exposure Time (h)	Assay Method
A549	Non-small cell lung cancer	110.4	48	MTT
A549	Non-small cell lung cancer	69.5	72	MTT
SSL-PDO	Sessile serrated lesions	47	Not Specified	Cell viability assay
HCT-116	Colon Cancer	> 100	48	MTT
HT-29	Colon Cancer	> 100	48	MTT
MCF-7	Breast Cancer	> 100	48	MTT
MDA-MB-231	Breast Cancer	~50	48	MTT

Table 2: Effects of Lansoprazole on Protein Expression and Activity



Cellular Model	Target Protein/Proces s	Effect	Lansoprazole Concentration (µM)	Method
THP-1 (human monocytic cells)	TNF-α mRNA expression	Significantly reduced	100	RT-PCR
THP-1 (human monocytic cells)	IL-1β mRNA expression	Significantly reduced	100	RT-PCR
THP-1 (human monocytic cells)	lκB-α phosphorylation	Inhibited	100	Western Blot
THP-1 (human monocytic cells)	ERK phosphorylation	Inhibited	100	Western Blot
A549 (human NSCLC)	STAT3 phosphorylation	Inhibited	Not Specified	Western Blot
A549 (human NSCLC)	Akt phosphorylation	Downregulated	Not Specified	Western Blot
A549 (human NSCLC)	mTOR phosphorylation	Downregulated	Not Specified	Western Blot
A549 (human NSCLC)	K-Ras expression	Suppressed	Not Specified	Western Blot
A549 (human NSCLC)	c-Raf phosphorylation	Reduced	Not Specified	Western Blot
RL34 (rat liver epithelial cells)	Nrf2 nuclear accumulation	Induced	100	Western Blot, Immunocytoche mistry
RL34 (rat liver epithelial cells)	HO-1 mRNA expression	Increased	100	RT-PCR
RL34 (rat liver epithelial cells)	p38 MAPK phosphorylation	Promoted	100	Western Blot
SSL-PDOs	Skp2 protein expression	Downregulated	Not Specified	Western Blot



SSL-PDOs	p27 protein expression	Upregulated	Not Specified	Western Blot
Endothelial cells	HO-1 mRNA levels	~6-fold induction	100	Northern Blot
Macrophages (J774 cells)	HO-1 protein expression	Increased	10-100	Western Blot
Macrophages and Endothelial cells	Ferritin protein expression	Increased	100	Western Blot

Signaling Pathways Modulated by Lansoprazole

Lansoprazole has been shown to interfere with multiple signaling cascades that are critical for cell survival, proliferation, and inflammation.

Inhibition of NF-kB and ERK Signaling

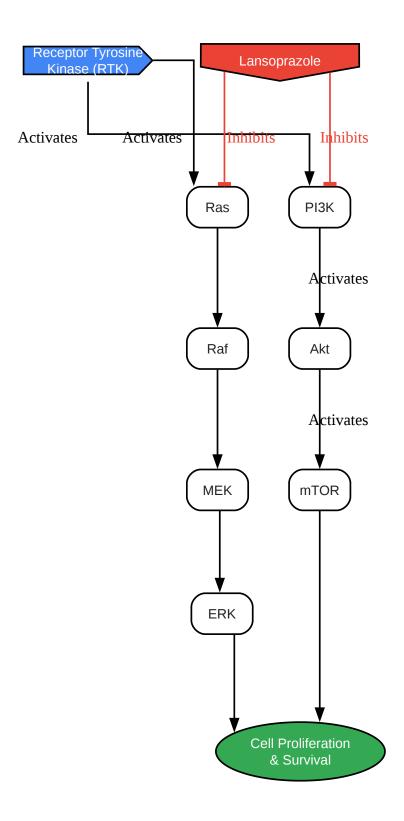
In human monocytic THP-1 cells, **lansoprazole** suppresses the production of pro-inflammatory cytokines TNF- α and IL-1 β induced by lipopolysaccharide (LPS) and Helicobacter pylori components.[1] This anti-inflammatory effect is mediated through the inhibition of both the NF- κ B and ERK signaling pathways.[1] **Lansoprazole** prevents the phosphorylation and subsequent degradation of I κ B- α , the inhibitory subunit of NF- κ B, thereby blocking NF- κ B's translocation to the nucleus and transcription of its target genes.[1] Simultaneously, it inhibits the phosphorylation of ERK.[1]

Fig. 1: Inhibition of NF-κB and ERK pathways by **lansoprazole**.

Modulation of PI3K/Akt/mTOR and Ras/Raf/ERK Pathways in Cancer Cells

In non-small cell lung cancer (NSCLC) A549 cells, **lansoprazole** demonstrates antitumor activity by inhibiting several key survival pathways.[2][3] It downregulates the phosphorylation of Akt, mTOR, and other downstream effectors of the PI3K/Akt pathway.[2][3] Additionally, it suppresses the Ras/Raf/ERK signaling cascade by reducing the expression of K-Ras and the phosphorylation of c-Raf and ERK.[2][3]





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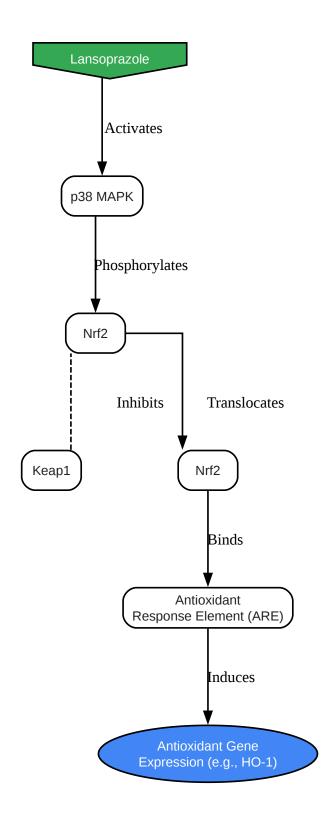
Fig. 2: Lansoprazole's inhibition of PI3K/Akt and Ras/Raf/ERK pathways.



Activation of the p38 MAPK/Nrf2 Antioxidant Pathway

Lansoprazole has been shown to exert cytoprotective effects against oxidative stress in rat liver epithelial cells by activating the p38 MAPK/Nrf2 pathway. It promotes the phosphorylation of p38 MAPK, which in turn leads to the nuclear translocation and activation of the transcription factor Nrf2. Activated Nrf2 then induces the expression of antioxidant genes such as heme oxygenase-1 (HO-1).





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